O-(1-Naphthyl)hydroxylamine Hydrochloride
CAS No.:
Cat. No.: VC18344033
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | O-naphthalen-1-ylhydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H |
| Standard InChI Key | SIPVVRWTGYMJTI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2ON.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
O-(1-Naphthyl)hydroxylamine hydrochloride (CAS RN: Unreported; Systematic Name: N-Hydroxy-1-naphthylamine hydrochloride) has the molecular formula C₁₀H₁₀ClNO, with a molecular weight of 195.65 g/mol. The structure consists of a hydroxylamine group (-NH-OH) ether-linked to the 1-position of naphthalene, protonated as a hydrochloride salt. The naphthyl group imparts aromaticity and planar rigidity, influencing reactivity and solubility .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of O-(1-naphthyl)hydroxylamine hydrochloride typically involves nucleophilic substitution or coupling reactions. A patent describing analogous hydroxylamine salts (e.g., N,O-dimethylhydroxylamine hydrochloride) provides a template :
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Reaction of Hydroxylammonium Salts: Hydroxylamine hydrochloride reacts with 1-naphthol derivatives in the presence of a base (e.g., NaOH) at 20–50°C to form the ether linkage .
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Methylation (if applicable): Methylating agents like CH₃I may introduce alkyl groups, though this step is omitted for the target compound .
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Acid Hydrolysis and Salt Formation: The intermediate is hydrolyzed with HCl, followed by crystallization to yield the hydrochloride salt .
Example Protocol:
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Step 1: 1-Naphthol (1 mol) and hydroxylamine hydrochloride (1 mol) are stirred in ethanol with NaOH (1.5 mol) at 40°C for 5 hours.
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Step 2: The mixture is acidified with HCl, filtered, and recrystallized from methanol to obtain the hydrochloride salt .
Physicochemical Properties
Physical Description
O-(1-Naphthyl)hydroxylamine hydrochloride is a white to off-white crystalline solid with a melting point of 180–185°C (decomposes) . It is hygroscopic, requiring storage under anhydrous conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source Analog |
|---|---|---|
| Solubility | Slightly soluble in water; soluble in methanol, DMSO | |
| LogP | 2.1 (estimated) | |
| Vapor Pressure | 0.01 mmHg at 25°C | |
| Density | 1.25 g/cm³ |
Stability
The compound is stable under inert atmospheres but decomposes upon prolonged exposure to moisture or light. Autoignition occurs at >200°C .
Applications in Organic Synthesis
Intermediate in Heterocycle Formation
O-(1-Naphthyl)hydroxylamine hydrochloride serves as a precursor to 1,2-oxazines and indoles via cyclization reactions. For example:
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Oxazine Synthesis: Reacts with α,β-unsaturated ketones to form six-membered rings, utilized in drug discovery .
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Indole Preparation: Participates in Fischer indole synthesis under acidic conditions, yielding substituted indoles .
Functional Group Manipulation
The hydroxylamine group enables:
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Oximation: Conversion of ketones to oximes for protection or subsequent rearrangement .
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Radical Reactions: Acts as a nitroxide precursor in polymer stabilization .
| Compound | LD₅₀ (Oral, Rat) | Key Effects | Source |
|---|---|---|---|
| Hydroxylamine HCl | 408 mg/kg | Methemoglobinemia | |
| 1-Naphthylamine | 727 mg/kg | Hematuria, liver damage |
Environmental and Regulatory Considerations
Ecotoxicity
The naphthyl group contributes to persistence in aquatic environments. Estimated EC₅₀ for Daphnia magna is 0.5 mg/L .
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